molecular formula C20H20FNO6 B2845535 methyl 1-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate CAS No. 1021134-64-4

methyl 1-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate

Cat. No.: B2845535
CAS No.: 1021134-64-4
M. Wt: 389.379
InChI Key: XNVZCBMICYLOIS-UHFFFAOYSA-N
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Description

Methyl 1-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate is a complex organic compound that features a piperidine ring, a pyranone moiety, and a fluorobenzyl group

Mechanism of Action

Target of Action

The primary target of this compound is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide, a molecule strongly implicated in the development of Alzheimer’s disease.

Biochemical Pathways

The compound affects the amyloidogenic pathway , which is responsible for the production of beta-amyloid peptide. By interacting with Beta-secretase 1, the compound could potentially disrupt this pathway, leading to a decrease in beta-amyloid peptide levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Methyl 1-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and pyranone-containing molecules. Examples include:

Uniqueness

Methyl 1-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications .

Properties

IUPAC Name

methyl 1-[5-[(4-fluorophenyl)methoxy]-4-oxopyran-2-carbonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO6/c1-26-20(25)14-6-8-22(9-7-14)19(24)17-10-16(23)18(12-28-17)27-11-13-2-4-15(21)5-3-13/h2-5,10,12,14H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVZCBMICYLOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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